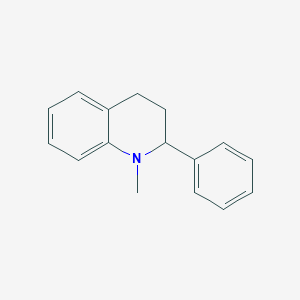
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the first position and a phenyl group at the second position. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through various synthetic routes. One common method involves the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. This reaction is typically catalyzed by an acid and proceeds through an iminium ion intermediate, followed by a cyclization step to form the tetrahydroquinoline core .
Another method involves the reduction of quinoline derivatives. For instance, the reduction of 2-phenylquinoline using hydrogenation catalysts such as palladium on carbon can yield this compound . Industrial production methods often utilize these catalytic hydrogenation processes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form decahydroquinoline derivatives.
Substitution: Halogenation reactions using halogens or N-halosuccinimides can introduce halogen atoms into the tetrahydroquinoline structure.
These reactions often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require the presence of a catalyst and an oxidizing agent, while substitution reactions may be facilitated by the use of halogenating agents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of monoamine oxidase enzymes (MAO-A and MAO-B), leading to increased levels of neurotransmitters in the brain . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress . These mechanisms contribute to its neuroprotective effects and potential therapeutic benefits.
Comparison with Similar Compounds
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but lacks the phenyl group at the second position.
2-Phenyl-1,2,3,4-tetrahydroquinoline: This compound differs by the position of the methyl group and has been studied for its potential as an antioxidant and corrosion inhibitor.
The unique structural features of this compound, such as the presence of both a methyl and phenyl group, contribute to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions and exhibit diverse biological activities. Continued research into this compound may uncover further applications and enhance our understanding of its mechanisms of action.
Properties
CAS No. |
79461-71-5 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-methyl-2-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H17N/c1-17-15-10-6-5-9-14(15)11-12-16(17)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
InChI Key |
YTOFLBJIRUCIPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


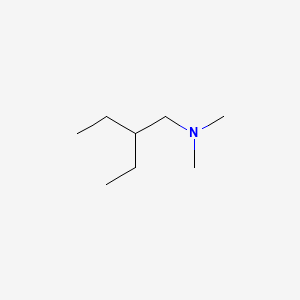

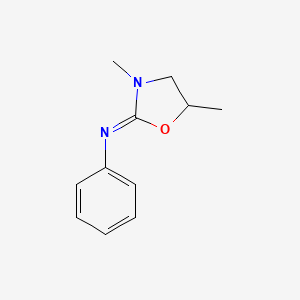
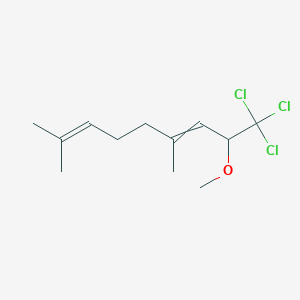
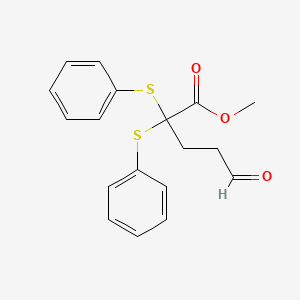
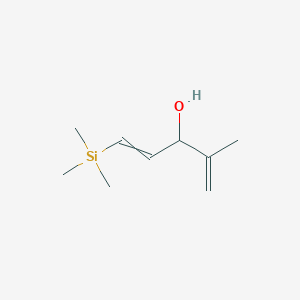


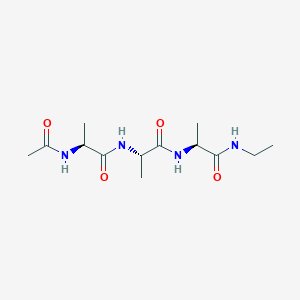
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
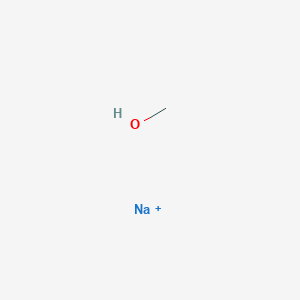
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
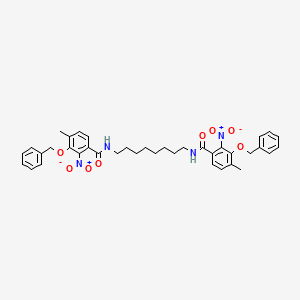
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)
